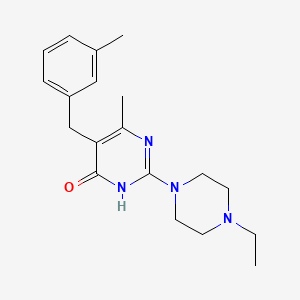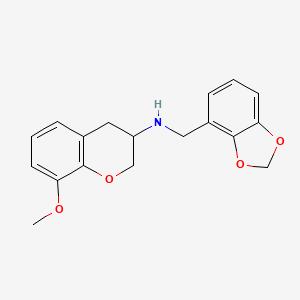
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine kinase, which makes it a promising candidate for the development of anticancer drugs.
作用机制
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves the inhibition of protein tyrosine kinases. By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate groups to downstream signaling proteins, ultimately leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
实验室实验的优点和局限性
One of the major advantages of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is its potency as a protein tyrosine kinase inhibitor. This makes it an attractive candidate for the development of anticancer drugs. However, its limited solubility in water can make it difficult to work with in lab experiments.
未来方向
There are several potential directions for future research on 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in lab experiments. Additionally, further studies are needed to investigate the potential use of the compound in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective cancer drugs.
合成方法
The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves a multi-step process. One of the most commonly used methods involves the reaction of 3-methylbenzylamine with ethyl chloroformate to produce N-(3-methylbenzyl) carbamate. This intermediate is then reacted with 1-methyl-2-(4-piperazinyl) ethylamine to produce the final product.
科学研究应用
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, making them attractive targets for cancer therapy.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-8-10-23(11-9-22)19-20-15(3)17(18(24)21-19)13-16-7-5-6-14(2)12-16/h5-7,12H,4,8-11,13H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREGKARSCRCOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
